Cas no 88915-26-8 ((1-Benzylpiperidin-4-yl)methanamine)

(1-Benzylpiperidin-4-yl)methanamine structure
88915-26-8 structure
Product Name:(1-Benzylpiperidin-4-yl)methanamine
CAS 번호:88915-26-8
MF:C13H20N2
메가와트:204.311303138733
MDL:MFCD04116211
CID:61212
PubChem ID:1514444
Update Time:2024-10-26

(1-Benzylpiperidin-4-yl)methanamine 화학적 및 물리적 성질

이름 및 식별자

    • (1-Benzyl-4-piperidinyl)methylamine
    • (1-benzylpiperidin-4-yl)methanamine
    • [(1-Benzylpiperidin-4-yl)methyl]amine
    • 1-benzyl-piperidin-4-methylamine
    • 4-AMINOMETHYL-1-BENZYLPIPERIDINE HCL
    • 1-(1-benzylpiperidin-4-yl)methanamine(SALTDATA: FREE)
    • 4-aminomethyl-1-benzylpiperidine
    • (1-Benzyl-4-piperidyl)methylamine
    • 1-Benzyl-4-piperidinemethanamine
    • 1-Phenylmethyl-4-piperidinemethanamine
    • 4-(Aminomethyl)-1-(phenylmethyl)piperidine
    • 1-(Phenylmethyl)-4-piperidinemethanamine (ACI)
    • (1-Benzylpiperidin-4-yl)methylamine
    • 1-(1-Benzylpiperidin-4-yl)methanamine
    • AKOS000210617
    • KNUKUWNSGVICSX-UHFFFAOYSA-N
    • 4-piperidinemethanamine, 1-(phenylmethyl)-
    • c-(1-benzyl-piperidin-4-yl)-methylamine
    • ALBB-005762
    • EN300-54071
    • MFCD04116211
    • 1-(phenylmethyl)4-piperidinemethanamine
    • 1-(phenylmethyl)-4-piperidinemethanamine
    • DTXSID70363891
    • DB-011669
    • (1-benzyl-4-piperidyl)methanamine
    • 4-Aminomethyl-1-benzyl piperdine
    • J-504321
    • SY078079
    • 88915-26-8
    • DS-1519
    • FS-2025
    • 4-aminomethyl-1-phenylmethyl piperidine
    • CS-0122586
    • SB44044
    • C-(1-Benzylpiperidin-4-yl)methylamine
    • STK347048
    • BBL038077
    • Z326203048
    • SCHEMBL1061878
    • 1-benzyl-4-aminomethylpiperidine
    • 1-(1-Benzyl-4-piperidinyl)methanamine
    • 1-Benzylpiperidine-4-methanamine
    • (1-Benzylpiperidin-4-yl)methanamine
    • MDL: MFCD04116211
    • 인치: 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2
    • InChIKey: KNUKUWNSGVICSX-UHFFFAOYSA-N
    • 미소: NCC1CCN(CC2C=CC=CC=2)CC1

계산된 속성

  • 정밀분자량: 204.16300
  • 동위원소 질량: 204.163
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 167
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.3A^2
  • 소수점 매개변수 계산 참조값(XlogP): 1.6

실험적 성질

  • 비등점: 125 ºC (1 mmHg)
  • 플래시 포인트: 126.4°C
  • PSA: 29.26000
  • LogP: 2.49550

(1-Benzylpiperidin-4-yl)methanamine 보안 정보

  • 위험물 운송번호:UN 3261
  • 위험 범주 코드: R21/22;R34
  • 보안 지침: S23-S26-S36/37/39-S45
  • 위험물 표지: C
  • 위험 등급:IRRITANT
  • 위험 용어:R21/22; R34

(1-Benzylpiperidin-4-yl)methanamine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    ?? ?? ??:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

(1-Benzylpiperidin-4-yl)methanamine 가격추가 >>

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(1-Benzylpiperidin-4-yl)methanamine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C → rt; overnight, rt
참조
New neurogenic lipoic-based hybrids as innovative Alzheimer's drugs with σ-1 agonism and β-secretase inhibition
Estrada, Martin; Perez, Concepcion; Soriano, Elena; Laurini, Erik; Romano, Maurizio; et al, Future Medicinal Chemistry, 2016, 8(11), 1191-1207

합성 방법 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, reflux; reflux → rt
1.2 Reagents: Water ;  15 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
참조
Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen
Luo, Zonghua; Sheng, Jianfei; Sun, Yang; Lu, Chuanjun; Yan, Jun; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  90 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  70 °C
참조
Highly potent and selective aryl-1,2,3-triazolyl benzylpiperidine inhibitors toward butyrylcholinesterase in Alzheimer's disease
de Andrade, Peterson; Mantoani, Susimaire P.; Goncalves Nunes, Paulo Sergio; Magadan, Carlos Roca; Perez, Concepcion; et al, Bioorganic & Medicinal Chemistry, 2019, 27(6), 931-943

합성 방법 4

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
참조
Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists
Adlere, I.; Sun, S.; Zarca, A.; Roumen, L.; Gozelle, M.; et al, European Journal of Medicinal Chemistry, 2019, 162, 631-649

합성 방법 5

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, rt → reflux
참조
The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity
Kosak, Urban; Brus, Boris; Knez, Damijan; Zakelj, Simon; Trontelj, Jurij; et al, Journal of Medicinal Chemistry, 2018, 61(1), 119-139

합성 방법 6

반응 조건
1.1 Reagents: Acetic acid ,  Sodium triacetoxyborohydride Solvents: 1,2-Dichloroethane ;  30 min, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
참조
Design, synthesis, and characterization of novel, nonquaternary reactivators of GF-inhibited human acetylcholinesterase
McHardy, Stanton F.; Bohmann, Jonathan A.; Corbett, Michael R.; Campos, Bismarck ; Tidwell, Michael W.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(7), 1711-1714

합성 방법 7

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Solvents: Water
참조
Aminopyridazines as acetylcholinesterase inhibitors
Contreras, Jean-Marie; Rival, Yveline M.; Chayer, Said; Bourguignon, Jean-Jacques; Wermuth, Camille G., Journal of Medicinal Chemistry, 1999, 42(4), 730-741

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Synthesis of Novel Galanthamine Analog Acetylcholinesterase Inhibitors via Tandem Cyclization
Treu, Matthias, 2000, , ,

합성 방법 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
참조
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease
Qin, Pengxia; Ran, Yingying; Xie, Fei; Liu, Yujing; Wei, Chao; et al, Bioorganic & Medicinal Chemistry, 2023, 80,

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  6 h, reflux
참조
Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity
Lefebvre, Carole-Anne; Forcellini, Elsa; Boutin, Sophie; Cote, Marie-France; C.-Gaudreault, Rene; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 299-302

합성 방법 11

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 6 h, reflux
참조
Synthesis of isocyanides through dehydration of formamides using XtalFluor-E
Keita, Massaba; Vandamme, Mathilde; Mahe, Olivier; Paquin, Jean-Francois, Tetrahedron Letters, 2015, 56(2), 461-464

합성 방법 12

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 10 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of Orally Available First-Generation Dual-Target Selective Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5) for the Treatment of Alzheimer's Disease
Mao, Fei; Wang, Huan; Ni, Wei; Zheng, Xinyu; Wang, Manjiong; et al, ACS Chemical Neuroscience, 2018, 9(2), 328-345

합성 방법 13

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  reflux
참조
Synthesis and evaluation of tacrine-E2020 hybrids as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease
Shao, Dong; Zou, Chunyan; Luo, Cheng; Tang, Xican; Li, Yuanchao, Bioorganic & Medicinal Chemistry Letters, 2004, 14(18), 4639-4642

(1-Benzylpiperidin-4-yl)methanamine Raw materials

(1-Benzylpiperidin-4-yl)methanamine Preparation Products

(1-Benzylpiperidin-4-yl)methanamine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88915-26-8)(1-Benzylpiperidin-4-yl)methanamine
주문 번호:A843001
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:58
가격 ($):430.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:88915-26-8)(1-Benzylpiperidin-4-yl)methanamine
A843001
순결:99%
재다:25g
가격 ($):430.0
Email